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molecular formula C14H9NO2 B8761358 Acridine-1-carboxylic acid CAS No. 138024-65-4

Acridine-1-carboxylic acid

Cat. No. B8761358
M. Wt: 223.23 g/mol
InChI Key: OOGYVVYCCYJADG-UHFFFAOYSA-N
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Patent
US05665606

Procedure details

Acridine carboxylic acid hydrate (4.6 g, made by Aldrich Chemical Company) was dissolved in 200 ml of dioxane, and 2.4 g of thionyl chloride (made by Kanto Kagaku K.K.) was added thereto dropwise. The reaction was carried out at 60° C. for 1 hour. To this was further added 1.15 g of arylamine and heated at 60° C. for 2 hours. The solution was concentrated under reduced pressure to 50 ml, crystallized by ice cooling, and separated by filtration to obtain 2.2 g of arylamineamide of acridine carboxylic acid.
Name
Acridine carboxylic acid hydrate
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
arylamine
Quantity
1.15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]1([C:16]([OH:18])=[O:17])[C:15]2[C:6](=[N:7][C:8]3[C:13]([CH:14]=2)=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O>O1CCOCC1>[C:2]1([C:16]([OH:18])=[O:17])[C:15]2[C:6](=[N:7][C:8]3[C:13]([CH:14]=2)=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Acridine carboxylic acid hydrate
Quantity
4.6 g
Type
reactant
Smiles
O.C1(=CC=CC2=NC3=CC=CC=C3C=C12)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
arylamine
Quantity
1.15 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure to 50 ml
CUSTOM
Type
CUSTOM
Details
crystallized by ice cooling
CUSTOM
Type
CUSTOM
Details
separated by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC2=NC3=CC=CC=C3C=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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